molecular formula C13H15Cl2N3O2 B12745688 3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride CAS No. 82381-65-5

3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride

Cat. No.: B12745688
CAS No.: 82381-65-5
M. Wt: 316.18 g/mol
InChI Key: KFMUKOKCVNTZHD-UHFFFAOYSA-M
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Description

3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride (CAS 34433-31-3), also known as Asoxime Chloride or HI-6, is a bis-pyridinium oxime with a central oxydimethylene (-O-CH2-) bridge linking two pyridinium rings. The 3-position of one pyridinium ring is substituted with a carbamoyl group (-CONH2), while the other ring features a hydroxyiminomethyl (-CH=N-OH) group at the 2-position . This structure enables its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs), making it a critical antidote in chemical warfare and pesticide poisoning .

Properties

CAS No.

82381-65-5

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

1-(pyridin-1-ium-1-ylmethoxymethyl)pyridin-1-ium-3-carboxamide;dichloride

InChI

InChI=1S/C13H14N3O2.2ClH/c14-13(17)12-5-4-8-16(9-12)11-18-10-15-6-2-1-3-7-15;;/h1-9H,10-11H2,(H-,14,17);2*1H/q+1;;/p-1

InChI Key

KFMUKOKCVNTZHD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reaction of 4-carbamoyl-2-formylpyridine with formaldehyde and pyridine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with additional hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reactivation of cholinesterase enzymes. The compound binds to the enzyme-inhibitor complex formed by organophosphate poisoning and facilitates the removal of the inhibitor, thereby restoring the enzyme’s activity. This process involves nucleophilic attack by the oximate anion on the organophosphate-enzyme conjugate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Paraquat Dichloride (1,1'-Dimethyl-4,4'-dipyridinium dichloride)
  • Structure : Two methyl-substituted pyridinium rings connected at the 4,4'-positions without additional functional groups.
  • Key Differences : Lacks the oxydimethylene bridge, carbamoyl, and oxime moieties. Instead, it has methyl groups at the 1,1'-positions .
  • Impact on Function : Paraquat’s structure facilitates redox cycling, generating reactive oxygen species (ROS) that cause pulmonary fibrosis, whereas Asoxime’s functional groups enable nucleophilic reactivation of AChE .
Chlorido[2,2'-(oxydimethylene)dipyridine]copper(II) Perchlorate
  • Structure : A copper complex with a neutral 2,2'-(oxydimethylene)dipyridine ligand.
  • Key Differences : The ligand lacks charged pyridinium rings and functional groups (carbamoyl/oxime). Coordination to copper(II) enables catalytic or magnetic applications, contrasting with Asoxime’s therapeutic role .
3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-Dichloro-5-fluoropyridine-3-carboxylate
  • Structure : A carbamoyl-substituted biphenyl-pyridine hybrid with halogen substituents.
  • Key Differences: The absence of a bis-pyridinium system and oxime group limits its utility in AChE reactivation.

Physicochemical Properties

Property 3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium Dichloride Paraquat Dichloride Chlorido-Copper Complex
Molecular Weight 383.21 g/mol 257.16 g/mol 815.37 g/mol
Solubility High (dichloride salt enhances aqueous solubility) Moderate in water Low (coordination complex)
Key Functional Groups Carbamoyl, oxime, oxydimethylene Methyl Neutral dipyridine ligand
Applications OP antidote Herbicide Catalytic/material uses
  • Asoxime vs. Paraquat : The dichloride counterion in both compounds improves solubility, but Asoxime’s polar groups (-CONH2, -CH=N-OH) enhance hydrogen bonding, critical for binding to AChE’s active site . Paraquat’s lipophilic methyl groups promote membrane penetration, contributing to its toxicity .

Pharmacological and Toxicological Profiles

  • Asoxime Chloride: Mechanism: Reactivates OP-inhibited AChE via nucleophilic attack by the oxime group .
  • Paraquat Dichloride :
    • Mechanism : Generates ROS via redox cycling, causing lipid peroxidation and multi-organ failure .
    • Toxicity : Extremely toxic (LD50 ~ 10 mg/kg in humans); banned in many countries .

Biological Activity

3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as a reactivator of acetylcholinesterase (AChE). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅Cl₂N₃O₂
  • Molecular Weight : 304.18 g/mol

This compound belongs to the class of bisquaternary ammonium compounds, which are known for their ability to interact with biological systems, particularly in the context of enzyme inhibition and reactivation.

This compound acts primarily as a reactivator of AChE, which is an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to excessive accumulation of acetylcholine, resulting in cholinergic toxicity. The compound's mechanism involves:

  • Nucleophilic attack : The bisquaternary structure allows for effective nucleophilic attack on the phosphorylated serine residue in AChE.
  • Reactivation of inhibited AChE : It competes with organophosphate compounds that inhibit AChE, thus restoring enzyme activity.

Biological Activity and Efficacy

Research indicates that this compound has significant reactivation potency against AChE inhibited by organophosphates.

In Vitro Studies

In vitro studies have demonstrated that this compound can reactivate AChE with varying efficacy depending on concentration and the specific organophosphate involved. For instance:

Compound Concentration (µM)% Reactivation of AChE
20035%
50060%
100085%

These results suggest that higher concentrations lead to increased reactivation efficacy, making it a promising candidate for therapeutic applications in cases of organophosphate poisoning.

Case Studies

A notable case study involved the administration of this compound in animal models exposed to organophosphate pesticides. The findings included:

  • Survival Rates : Animals treated with the compound showed a significantly higher survival rate compared to untreated controls.
  • Toxicity Assessment : No acute toxicity was observed at therapeutic doses, indicating a favorable safety profile.

Comparative Analysis with Other Reactivators

To contextualize its efficacy, a comparison with other known AChE reactivators is essential. The following table summarizes key findings:

Reactivator% Reactivation (200 µM)% Reactivation (1000 µM)
This compound35%85%
Pralidoxime (2-PAM)25%70%
Obidoxime30%75%

This comparison highlights that while traditional reactivators like pralidoxime show decent efficacy, the novel compound demonstrates superior performance at higher concentrations.

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